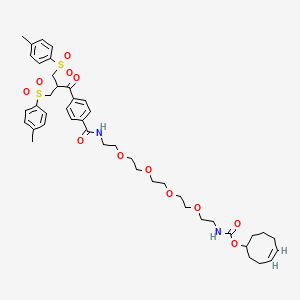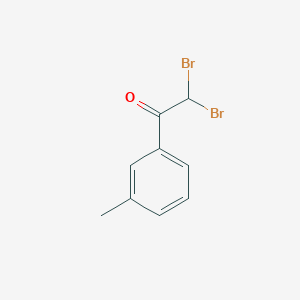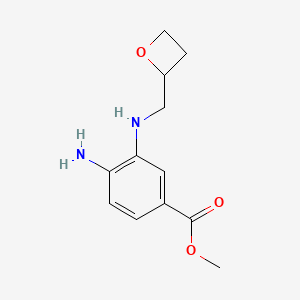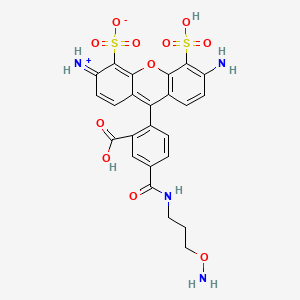
Bis-sulfone-PEG4-TCO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-sulfone-PEG4-TCO is a multifunctional compound that contains two sulfone groups, four polyethylene glycol (PEG) monomers, and a terminal carboxylic acid (TCO) group. This compound is water-soluble and is commonly used in biomedical and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis-sulfone-PEG4-TCO is synthesized through a series of chemical reactions that involve the introduction of sulfone groups and PEG monomers. The synthetic route typically involves the following steps:
Formation of the PEG Backbone: The PEG backbone is synthesized by polymerizing ethylene oxide.
Introduction of Sulfone Groups: Sulfone groups are introduced through sulfonation reactions, which involve the reaction of the PEG backbone with sulfonating agents.
Attachment of TCO Group: The terminal carboxylic acid (TCO) group is attached through esterification or amidation reactions
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:
Bulk Polymerization: Large-scale polymerization of ethylene oxide to form the PEG backbone.
Sulfonation: Controlled sulfonation reactions to introduce sulfone groups.
Purification: Purification steps such as filtration, crystallization, and chromatography to achieve high purity
Analyse Des Réactions Chimiques
Types of Reactions
Bis-sulfone-PEG4-TCO undergoes various chemical reactions, including:
Bis-alkylation: This reaction involves the conjugation of thiols derived from cysteine residues of reduced disulfide bonds.
Click Chemistry: The TCO group enables fast click chemistry with tetrazine under mild conditions.
Common Reagents and Conditions
Bis-alkylation: Common reagents include reducing agents such as dithiothreitol (DTT) and thiol-containing compounds.
Click Chemistry: Tetrazine-functionalized molecules are used as reagents.
Major Products Formed
Applications De Recherche Scientifique
Bis-sulfone-PEG4-TCO has a wide range of scientific research applications, including:
Chemistry: Used as a labeling reagent for site-specific conjugation of proteins and peptides.
Biology: Employed in bioconjugation reactions to study protein-protein interactions and cellular processes.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of high-purity PEG linkers for various industrial applications.
Mécanisme D'action
Bis-sulfone-PEG4-TCO exerts its effects through the following mechanisms:
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis-sulfone-PEG4-DBCO: Contains a DBCO group instead of a TCO group.
Bis-sulfone-PEG4-NHS Ester: Contains an NHS ester group for amine-reactive conjugation.
Bis-sulfone-PEG4-Azide: Contains an azide group for click chemistry reactions with alkynes.
Uniqueness
Bis-sulfone-PEG4-TCO is unique due to its combination of bis-sulfone groups, PEG spacer, and TCO group. This combination provides high solubility, biocompatibility, and versatility in bioconjugation reactions. The TCO group enables fast and efficient click chemistry with tetrazine-functionalized molecules, making it highly suitable for various biomedical and industrial applications .
Propriétés
Formule moléculaire |
C44H58N2O12S2 |
|---|---|
Poids moléculaire |
871.1 g/mol |
Nom IUPAC |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[[4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C44H58N2O12S2/c1-34-10-18-40(19-11-34)59(50,51)32-38(33-60(52,53)41-20-12-35(2)13-21-41)42(47)36-14-16-37(17-15-36)43(48)45-22-24-54-26-28-56-30-31-57-29-27-55-25-23-46-44(49)58-39-8-6-4-3-5-7-9-39/h3-4,10-21,38-39H,5-9,22-33H2,1-2H3,(H,45,48)(H,46,49)/b4-3+ |
Clé InChI |
PGQJJPZJFKHZKP-ONEGZZNKSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCNC(=O)OC4CCC/C=C/CC4 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCNC(=O)OC4CCCC=CCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13710525.png)





![2-[(4-Chloro-2-fluorophenyl)methoxy]-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;hydrochloride](/img/structure/B13710564.png)
![1-[10-[4-(Di-p-tolylamino)phenyl]-10H-phenothiazin-2-yl]ethanone](/img/structure/B13710565.png)



![5-Nitrobenzo[cd]indol-2(1H)-one](/img/structure/B13710578.png)
![6-Fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13710588.png)
